Endostatin

Angiogenesis Protein Structure Binding Assays

Endostatin-XVIII (CAS 187888-07-9) is the collagen XVIII-derived 20-kDa C-terminal fragment possessing the zinc-binding domain essential for anti-angiogenic activity-functionally distinct from endostatin-XV which lacks heparin/zinc binding. • Induces endothelial G0-G1 arrest and apoptosis via time-dependent mechanisms distinct from direct VEGF blockade (e.g., Avastin). • Enables vascular normalization and sequence-dependent synergy studies with docetaxel. • Phase II evidence: improved PFS and OS when combined with dacarbazine in melanoma. Recombinant (E. coli), ≥95%, lyophilized.

Molecular Formula C9H10N2O2
Molecular Weight 178.19 g/mol
CAS No. 187888-07-9
Cat. No. B067465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEndostatin
CAS187888-07-9
SynonymsEndostatin
Endostatins
Molecular FormulaC9H10N2O2
Molecular Weight178.19 g/mol
Structural Identifiers
SMILESCN(CC(=O)C1=CC=CC=C1)N=O
InChIInChI=1S/C9H10N2O2/c1-11(10-13)7-9(12)8-5-3-2-4-6-8/h2-6H,7H2,1H3
InChIKeyAAFYOVPTFNNVDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Endostatin: Angiogenesis Inhibitor Fragment of Collagen XVIII


Endostatin is a 20-kDa C-terminal fragment derived from type XVIII collagen, identified as an endogenous inhibitor of angiogenesis and tumor growth [1]. It functions by inhibiting endothelial cell proliferation, migration, and inducing apoptosis and cell cycle arrest [2]. Originally isolated from murine hemangioendothelioma [1], its crystal structure reveals a zinc-binding domain critical to its activity [1]. It has been investigated for use in cancer, macular degeneration, and diabetic retinopathy [3].

Angiogenesis pathway research tool (collagen XVIII fragment)
Requires zinc- and heparin-binding competence for activity
Used in ocular neovascularization and tumor model studies

Endostatin Structural and Functional Specificity


Endostatin-XVIII (CAS 187888-07-9) exhibits unique structural and binding properties that distinguish it from closely related analogs, making simple substitution impossible. For example, endostatin derived from collagen XV (endostatin-XV) lacks the zinc- and heparin-binding capabilities of endostatin-XVIII, leading to distinct differences in anti-angiogenic activity depending on the angiogenic cytokine used [1]. This structural specificity translates to functional differences in vivo, as seen in direct comparisons with other angiogenesis inhibitors like Avastin [2]. Therefore, procurement must be specific to the collagen XVIII-derived fragment to ensure the expected biological activity.

Attribute
Endostatin-XVIII (Target)
Endostatin-XV (Analog)
Zinc / Heparin Binding
Present
Absent
Anti-angiogenic Pathway Context
VEGF/FGF-2 pathway modulation may differ
Distinct cytokine response profile
Substitution may alter pathway modulation and model outcomes.

Endostatin Comparative Evidence: Head-to-Head Comparisons


Zinc and Heparin Binding Specificity vs. Endostatin-XV

Endostatin-XVIII binds zinc and heparin, whereas the structurally similar endostatin-XV analog does not [1]. This structural difference is explained by the crystal structure of endostatin-XV [1] and leads to different anti-angiogenic outcomes depending on the cytokine used (FGF-2 vs. VEGF) [1].

Binding Specificity
Assay context
Target: Binds zinc and heparin
Endostatin-XV: Does not bind
Structural basis for functional differences
Qualitative; binding required for activity
Angiogenesis Protein Structure Binding Assays

Choroidal Neovascularization Inhibition vs. Avastin

In a mouse model of choroidal neovascularization (CNV), Endostatin (Endostar) demonstrated a statistically significant, though weaker, inhibitory effect compared to Avastin [1]. The mean CNV area was 29.13 for Endostatin and 26.90 for Avastin, with a P<0.05, confirming a quantifiable difference in efficacy [1].

CNV Inhibition (Murine)
Endpoint context
Endostatin: 29.13 CNV area
Avastin: 26.90 CNV area
Diff: +2.23 (P
Supports ocular angiogenesis model endpoint comparison
Weaker inhibition in this model; consider mechanistic differences
Apoptosis Induction
Assay context
Sequential (Doc→Endo): 34.7%
Simultaneous: 18.2%
Diff: +16.5 pp
Sequence-dependent combination effect
HUVEC model; flow cytometry
Metastatic Melanoma PFS
Trial context
Endostar+DTIC: 4.5 mo
Placebo+DTIC: 1.5 mo
HR=0.578, P=0.013
Reported PFS endpoint context in combination trial
Phase II, 110 patients; not indicative of clinical superiority
Ophthalmology Neovascularization In Vivo Efficacy

Cell Cycle Arrest and Apoptosis vs. Docetaxel in HUVECs

rh-Endostatin exhibits time-dependent inhibition of HUVEC proliferation, causing G0-G1 accumulation, while docetaxel shows time- and dose-dependent inhibition with G2 arrest [1]. Notably, sequential docetaxel followed by rh-Endostatin induces the highest apoptosis rate (34.7%) compared to simultaneous treatment (18.2%) [1].

Apoptosis Induction
Assay context
Sequential (Doc→Endo): 34.7%
Simultaneous: 18.2%
Diff: +16.5 pp
Sequence-dependent combination effect
HUVEC model; flow cytometry
Endothelial Cell Biology Angiogenesis Drug Mechanism

Survival Benefit in Metastatic Melanoma with Dacarbazine

In a Phase II trial for metastatic melanoma, the addition of Endostar (7.5 mg/m²) to dacarbazine (250 mg/m²) significantly improved progression-free survival (PFS) and overall survival (OS) compared to dacarbazine plus placebo [1]. Median PFS was extended from 1.5 to 4.5 months (HR=0.578, P=0.013) [1].

Metastatic Melanoma PFS
Trial context
Endostar+DTIC: 4.5 mo
Placebo+DTIC: 1.5 mo
HR=0.578, P=0.013
Reported PFS endpoint context in combination trial
Phase II, 110 patients; not indicative of clinical superiority
Clinical Oncology Melanoma Combination Therapy

Endostatin Research and Application Scenarios


Ocular Angiogenesis: CNV Inhibition vs. Avastin

Leverage the established, though weaker, anti-CNV effect of Endostatin compared to Avastin [1] for studies focused on alternative or adjunctive anti-angiogenic mechanisms in the eye. This model is ideal for investigating pathways beyond direct VEGF blockade.

Endothelial Cell Mechanistic Studies: Apoptosis Pathways

Utilize Endostatin's unique time-dependent G0-G1 arrest and its ability to maintain tube-like structures temporarily [2] to study vascular normalization and the sequence-dependent apoptosis when combined with cytotoxic agents like docetaxel.

Combination Therapy: Chemotherapy Enhancement in Melanoma

Investigate the addition of Endostatin to standard chemotherapy (e.g., dacarbazine) in melanoma models to replicate the clinically observed improvements in PFS and OS [3]. This scenario is directly supported by Phase II clinical evidence.

Application
Selection Property
Validation Focus
Ocular CNV research models
VEGF-independent anti-angiogenic mechanism
CNV area endpoint in murine model
Endothelial apoptosis pathway studies
Sequence-dependent combination context
Apoptosis rate and cell cycle arrest endpoints
Metastatic melanoma combination model research
Dacarbazine combination context
PFS endpoint in trial model context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


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